Glutaric anhydride Glutaric anhydride Glutaric anhydride is a cyclic dicarboxylic anhydride that is oxane which carries oxo groups at positions 2 and 6. It is used as an intermediate in the production of pharmaceuticals, corrosion inhibitors, and polymers (E.g. epoxy polyesters). It is a cyclic dicarboxylic anhydride and a member of oxanes. It derives from a glutaric acid.
Brand Name: Vulcanchem
CAS No.: 108-55-4
VCID: VC21136404
InChI: InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2
SMILES: C1CC(=O)OC(=O)C1
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol

Glutaric anhydride

CAS No.: 108-55-4

Cat. No.: VC21136404

Molecular Formula: C5H6O3

Molecular Weight: 114.1 g/mol

* For research use only. Not for human or veterinary use.

Glutaric anhydride - 108-55-4

Specification

CAS No. 108-55-4
Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
IUPAC Name oxane-2,6-dione
Standard InChI InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2
Standard InChI Key VANNPISTIUFMLH-UHFFFAOYSA-N
SMILES C1CC(=O)OC(=O)C1
Canonical SMILES C1CC(=O)OC(=O)C1
Boiling Point 287.0 °C
Melting Point 56.3 °C

Introduction

Physical and Chemical Properties

Physical Characteristics

Glutaric anhydride exists as a white to off-white crystalline powder or crystals at room temperature . The compound is moisture-sensitive and undergoes hydrolysis when exposed to water, converting to glutaric acid . It is soluble in organic solvents such as chloroform and ethyl acetate but hydrolyzes in water rather than dissolving .

Physicochemical Parameters

The key physicochemical properties of glutaric anhydride are summarized in Table 1, providing essential data for handling and application considerations.

PropertyValueReference
Molecular FormulaC₅H₆O₃
Molecular Weight114.1 g/mol
Melting Point50-55°C
Boiling Point150°C/10 mmHg
Density1.411 g/cm³
Bulk Density990 kg/m³
Vapor Pressure0.05 hPa (50°C)
Refractive Index1.4630 (estimated)
Flash Point>230°F
Water SolubilityUndergoes hydrolysis
Physical FormCrystalline powder or crystals
ColorWhite to off-white

These properties influence the handling, storage, and application of glutaric anhydride in various industrial and research contexts.

Synthesis and Production Methods

Laboratory Synthesis

Glutaric anhydride is typically synthesized through the dehydration of glutaric acid. This process involves the removal of water from glutaric acid, resulting in the formation of the cyclic anhydride. The reaction can be represented by the following equation:

C₅H₈O₄ → C₅H₆O₃ + H₂O

The reaction often requires heating and may be catalyzed to enhance yield and reaction rates.

Industrial Production

In industrial settings, glutaric anhydride production follows similar dehydration methods but on a larger scale. The process frequently employs catalysts to improve reaction efficiency and product yield. After production, the compound undergoes purification procedures such as distillation or recrystallization to achieve the desired purity levels. Industrial production must account for the compound's moisture sensitivity, implementing appropriate storage conditions to maintain product integrity.

Chemical Reactivity

Hydrolysis

Glutaric anhydride readily undergoes hydrolysis in aqueous environments to form glutaric acid. This reaction occurs due to the nucleophilic attack by water molecules on the electrophilic carbonyl carbons of the anhydride . The hydrolysis reaction is particularly important to consider during handling and storage, as exposure to moisture can significantly affect the compound's stability and usability.

Nucleophilic Reactions

Due to its electrophilic carbonyl groups, glutaric anhydride participates in various nucleophilic substitution reactions. It reacts with:

  • Amines to form amides

  • Alcohols to form esters

  • Water to form glutaric acid (hydrolysis)

These reactions are fundamental to many of the compound's applications, particularly in polymer chemistry and bioconjugation.

Reactivity in Battery Applications

When used as an electrolyte additive in lithium-ion batteries, glutaric anhydride demonstrates specific reactivity patterns. Linear scan voltammetry (LSV) studies have shown that glutaric anhydride preferentially oxidizes before carbonate-based electrolytes . Additionally, in Li/graphite half cells, it suppresses electrolyte decomposition on the graphite electrode, demonstrating its bifunctional nature as an additive .

Applications

Battery Technology

Glutaric anhydride has shown significant potential as an electrolyte additive for lithium-ion batteries. Research at Argonne National Laboratory demonstrated that the addition of 0.5 and 1.0 weight percent of glutaric anhydride to carbonate-based electrolytes in graphite/LiNi₀.₅Mn₀.₃Co₀.₂O₂ full cells resulted in superior cycling performance compared to baseline electrolytes .

The batteries with glutaric anhydride additives exhibited:

  • Slight increases in initial capacities

  • Significant improvements in capacity retention over 117 cycles at C/3 rate

  • Smaller changes in impedance between post-formation and post-cycling stages, as demonstrated by Electrochemical Impedance Spectroscopy (EIS)

X-ray photoelectron spectroscopy (XPS) analysis confirmed that glutaric anhydride decomposed on the cathode surface, leading to:

  • Increase in oxygen-containing species

  • Decrease in lithium fluoride (LiF) species

  • Simultaneous increase in LiₓPOᵧFᵤ species

These changes to the electrode/electrolyte interface contribute to the improved performance of batteries containing glutaric anhydride as an additive.

Polymer Modification

One of the most promising applications of glutaric anhydride is in polymer modification. Research has demonstrated its effectiveness in modifying agar to create glutaric anhydride-modified agar (GAR), which shows enhanced properties including:

  • High gel strength (1247.4 g/cm²)

  • Improved transparency (82.7%)

  • Excellent freeze-thaw stability (24.1%)

  • Remarkable swelling property (3116.6%)

The carboxyl-terminal groups introduced by glutaric anhydride modification improve the agar's affinity with water, resulting in enhanced water permeability and absorption capabilities . The structure of modified agar has been analyzed using cryo-scanning electron microscopy (SEM), revealing a porous structure responsible for the swelling, drug loading, and release properties .

Biomedical Applications

The modified polymers produced using glutaric anhydride have significant potential in biomedical applications, particularly as drug delivery systems. GAR films have demonstrated specific absorption capacity for tetracycline hydrochloride in weak acid solutions, suggesting their potential use as sustainable drug delivery carriers .

Low-field NMR results have shown that glutaric anhydride improves the binding and free water content in agar gels, contributing to their effectiveness as drug delivery materials . The porous structure observed in these modified polymers facilitates controlled drug release mechanisms, making them promising candidates for pharmaceutical applications.

Other Industrial Uses

Beyond the applications detailed above, glutaric anhydride is utilized in various industrial processes including:

  • Production of glutaric acid family pharmaceuticals

  • Manufacturing of corrosion inhibitors

  • Synthesis of surfactants and metal finishing compounds

  • Production of polymers, particularly modified unsaturated linear (epoxy) polyesters

  • Manufacturing of flavors

Toxicological Profile

Acute Toxicity

Toxicological studies have provided data on the acute toxicity of glutaric anhydride:

  • Dermal LD₅₀ (rabbit): 1780 mg/kg

  • Oral LD₅₀ (rat): 4460 mg/kg

These values indicate moderate toxicity, requiring appropriate handling procedures and safety measures when working with the compound.

Current Research and Future Prospects

Research into glutaric anhydride continues to expand, with particular focus on its applications in energy storage technologies and biomedical fields. The compound's effectiveness as an electrolyte additive for high-voltage lithium-ion batteries represents a significant area of ongoing research, with potential implications for improving battery performance and longevity .

In the biomedical field, the development of GAR hydrogel membranes with excellent properties shows promise for drug delivery applications . Future research may explore additional modifications and applications of glutaric anhydride-modified polymers for targeted drug delivery systems and other biomedical uses.

As energy storage and sustainable materials continue to be priorities in scientific research, glutaric anhydride is likely to remain a compound of interest, with potential new applications emerging as research progresses.

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